3-Amino-3-(2-hydroxyethyl)pentane-1,5-diol (3-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)carbamoyl)-5-(4-fluorophenyl)-4-oxopyridin-1(4H)-yl)methyl phosphate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SCR-1481B1 involves multiple steps, including the formation of key intermediates and their subsequent coupling.
Industrial Production Methods
Industrial production methods for SCR-1481B1 are not publicly disclosed due to proprietary reasons.
Chemical Reactions Analysis
Types of Reactions
SCR-1481B1 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using common reducing agents.
Substitution: It undergoes substitution reactions, particularly in the presence of nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
SCR-1481B1 is extensively used in scientific research, particularly in the following areas:
Chemistry: As a tool compound to study receptor kinase inhibition.
Biology: To investigate the role of c-MET and VEGFR2 in cellular processes.
Medicine: In preclinical studies to evaluate its potential as an anti-cancer agent.
Industry: Used in the development of new therapeutic agents targeting receptor kinases
Mechanism of Action
SCR-1481B1 exerts its effects by inhibiting the activity of c-MET and VEGFR2. These receptors are involved in various cellular processes, including proliferation, survival, and angiogenesis. By inhibiting these receptors, SCR-1481B1 can reduce tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
Sorafenib: A multi-kinase inhibitor that targets Raf-1, B-Raf, VEGFR2, VEGFR3, and other kinases.
Tivozanib: A selective inhibitor of VEGFR1, VEGFR2, and VEGFR3.
Pazopanib: Targets VEGFR, PDGFR, and c-Kit
Uniqueness
SCR-1481B1 is unique in its dual inhibition of c-MET and VEGFR2, making it particularly effective in cancers dependent on MET activation. This dual targeting distinguishes it from other kinase inhibitors that may only target a single receptor or a different combination of receptors .
Properties
Molecular Formula |
C28H27ClF2N5O9P |
---|---|
Molecular Weight |
682.0 g/mol |
IUPAC Name |
[3-[[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]carbamoyl]-5-(4-fluorophenyl)-4-oxopyridin-1-yl]methyl [2-amino-3-hydroxy-2-(hydroxymethyl)propyl] hydrogen phosphate |
InChI |
InChI=1S/C28H27ClF2N5O9P/c29-24-23(7-8-34-26(24)32)45-22-6-5-18(9-21(22)31)35-27(40)20-11-36(10-19(25(20)39)16-1-3-17(30)4-2-16)15-44-46(41,42)43-14-28(33,12-37)13-38/h1-11,37-38H,12-15,33H2,(H2,32,34)(H,35,40)(H,41,42) |
InChI Key |
QPFPEXKJGICONN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(C=C(C2=O)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)N)Cl)F)COP(=O)(O)OCC(CO)(CO)N)F |
Origin of Product |
United States |
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